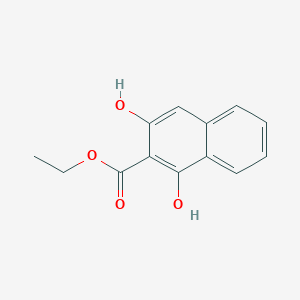

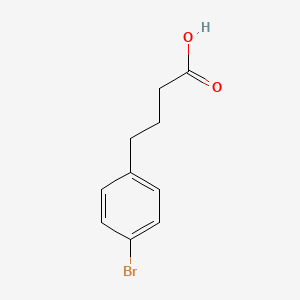

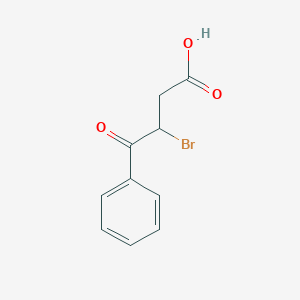

3-Bromo-4-oxo-4-phenylbutanoic acid

Descripción general

Descripción

3-Bromo-4-oxo-4-phenylbutanoic acid, also known as 3-bromo-4-hydroxy-4-phenylbutanoic acid or 3-bromo-4-hydroxybenzoic acid, is an organic compound derived from the aromatic hydrocarbon benzene. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of many other compounds.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

- Oxidation and Catalysis : A study conducted by Manjari and Reddy (2011) demonstrates the use of 3-Bromo-4-oxo-4-phenylbutanoic acid in catalysis. It acts as an efficient substrate in the oxidation by bromate in sulfuric acid medium, leading to the production of benzoic acids. This process is characterized by a first-order dependence on both bromate and sulfuric acid concentrations, suggesting potential applications in synthesis and catalysis (Manjari & Reddy, 2011).

Reaction Mechanism Studies

- Mechanistic Insights : Reddy and Manjari (2010) explored the kinetics and mechanism of oxidation of 4-oxo-4-phenylbutanoic acids by acid bromate. Their findings reveal details about reaction rates, the effect of substituents, and the proposed mechanism involving the formation of a carbocationic bromate ester. This research enhances understanding of the reaction mechanisms involving 4-oxo acids (Reddy & Manjari, 2010).

Pharmaceutical Applications

- Synthesis of Pharmaceutical Intermediates : Noda and Seebach (1987) utilized a derivative of this compound in the synthesis of chiral dioxin-4-ones. This process is significant for creating intermediates that can lead to enantiomerically pure β-hydroxy-acid derivatives, highlighting its role in pharmaceutical compound synthesis (Noda & Seebach, 1987).

Material Science and Chemistry

- Polymorph Synthesis : Grinev et al. (2018) reported the discovery of a new polymorph of 4-oxo-4-phenylbutanoic acid. This research contributes to the field of material science and crystallography, providing insights into the structural properties and potential applications of new polymorphic forms of this compound (Grinev et al., 2018).

Mecanismo De Acción

Target of Action

It’s known that this compound undergoes oxidation reactions, suggesting that it may interact with oxidizing agents or enzymes in the body .

Mode of Action

The compound undergoes oxidation by N-bromophthalimide in an aqueous acetic acid medium . The reaction is second-order, being first-order each in oxidant and substrate . The oxidation rate increases linearly with [H+], establishing the hypobromous acidium ion, H2O+Br, as the reactive species . A mechanism has been proposed involving the attack of H2O+Br on the enol form of the substrate in the rate-determining step .

Biochemical Pathways

The compound’s oxidation by n-bromophthalimide suggests it may be involved in redox reactions and related biochemical pathways .

Result of Action

Its involvement in oxidation reactions suggests it may influence cellular redox status .

Action Environment

The action of 3-Bromo-4-oxo-4-phenylbutanoic acid is influenced by environmental factors such as the presence of an aqueous acetic acid medium and the concentration of H+ ions . A variation in ionic strength has no effect on the reaction rate .

Propiedades

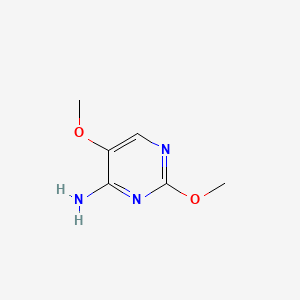

IUPAC Name |

3-bromo-4-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUHMOLSUUYGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-22-3 | |

| Record name | 53515-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)methylideneamino]guanidine](/img/structure/B1331107.png)